2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Description
Properties
IUPAC Name |
2,2-difluoro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGQWAYVHKUUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Halogen Exchange Reactions
The introduction of fluorine atoms at the 2-position is commonly achieved via halogen exchange reactions, starting from chlorinated precursors. A typical method involves chlorination of a benzothiazinone intermediate followed by chlorine-fluorine exchange using fluorinating reagents. This two-step approach improves yield and safety by avoiding unstable intermediates.
Fluorination reagents used include commercially available fluorinating agents that allow selective substitution without generating hazardous byproducts. This method avoids the use of expensive or dangerous reagents like sodium hydride or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which are common in older protocols but have safety and cost drawbacks.
Aromatic Nucleophilic Substitution (SNAr)
Aromatic nucleophilic substitution on polyfluorinated benzenes, such as pentafluorobenzoic acid derivatives, is a key step. The fluorine atoms on the aromatic ring are substituted by nucleophiles (e.g., amines or thiols) to build the benzothiazine skeleton. This is often followed by oxidation and cyclization steps to form the benzothiazinone ring.
The nucleophilic substitution is typically carried out under mild conditions (room temperature to 100°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO), with primary amines or other nucleophiles to introduce the desired substituents.
Ring Closure via Cyclization
Cyclization to form the benzothiazinone ring can be achieved by intramolecular nucleophilic attack, often facilitated by acidic conditions or dehydrating agents such as acetic anhydride. This step converts thiourea or related intermediates into the benzothiazinone structure.
Concentrated sulfuric acid is used in some protocols for ring closure, but care must be taken due to potential side reactions and low yields with certain substituents.
Detailed Preparation Methodology
Stepwise Synthesis Outline
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Aromatic nucleophilic substitution | Pentafluorobenzoic acid or derivatives, primary amines, DMSO, 25–100°C | Introduce amine substituent, replace fluorine | High regioselectivity required |
| 2 | Oxidation | Controlled oxidation (e.g., sulfide to sulfoxide) | Prepare intermediate for cyclization | Mild conditions to avoid overoxidation |
| 3 | Decarboxylation | Thermal or chemical decarboxylation | Remove carboxyl group | Facilitates ring closure |
| 4 | Halogen substitution | Thionyl chloride (SOCl2) or other chlorinating agents | Replace hydroxyl with chlorine | Prepares for fluorination |
| 5 | Chlorine-fluorine exchange | Fluorinating reagent (e.g., KF, Selectfluor) | Introduce fluorine atoms at 2-position | Improves yield and safety |
| 6 | Cyclization | Acidic conditions (e.g., concentrated H2SO4 or acetic anhydride) | Ring closure to benzothiazinone | Optimized for yield and purity |
Representative Example
- Starting from pentafluorobenzoic acid, aromatic nucleophilic substitution with 2-mercaptoethanol introduces a sulfur-containing side chain.
- Subsequent oxidation of the sulfide to sulfoxide is performed cautiously to avoid overoxidation.
- Decarboxylation removes the carboxyl group, facilitating ring closure.
- Chlorination replaces the hydroxyl group with chlorine in the side chain.
- A fluorination step exchanges chlorine atoms for fluorine at the 2-position.
- Finally, cyclization under acidic conditions forms the 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one core.
Research Findings and Yield Optimization
- The two-step halogenation-fluorination method yields higher product amounts compared to older methods relying on expensive and hazardous reagents.
- Avoidance of intermediates with potential safety hazards (e.g., dinitro compounds) enhances process safety and scalability.
- Yields reported in similar fluorinated benzothiazinone syntheses range from 60% to over 80%, depending on reaction conditions and purification methods.
- Use of mild nucleophilic substitution conditions and controlled oxidation prevents decomposition and side reactions, improving overall purity and yield.
Data Table: Summary of Preparation Methods and Key Parameters
| Method Aspect | Conditions/Materials | Advantages | Disadvantages |
|---|---|---|---|
| Aromatic nucleophilic substitution | Pentafluorobenzoic acid derivatives, primary amines, DMSO, 25–100°C | High regioselectivity, mild conditions | Long reaction times (up to 72h) |
| Oxidation | Controlled oxidation (e.g., H2O2, mild oxidants) | Selective sulfoxide formation | Overoxidation risk |
| Decarboxylation | Thermal or chemical decarboxylation | Facilitates ring closure | Requires precise temperature control |
| Chlorination | SOCl2 or equivalent | Prepares for fluorination | Corrosive reagents |
| Fluorination (Cl-F exchange) | Fluorinating agents like KF, Selectfluor | Improved yield and safety | Requires careful handling |
| Cyclization | Concentrated H2SO4 or acetic anhydride | Efficient ring closure | Acid-sensitive substrates may degrade |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,4-benzothiazines, including 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as disrupting cell cycle progression and inducing apoptosis. For instance, a study demonstrated that modifications similar to those in 2,2-difluoro derivatives could lead to enhanced activity against specific cancer cell lines .
Calcium Channel Blockers
Compounds related to 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one have been investigated for their potential as calcium antagonists. These compounds have shown weak calcium channel blocking activity but are still considered for further development due to their possible antihypertensive effects . This property is particularly relevant in treating conditions like hypertension and certain cardiovascular diseases.
Inhibitors of Cellular Proliferation
The compound is also being explored for its efficacy in treating non-cancerous cellular proliferative disorders. Its ability to modulate cellular pathways makes it a candidate for further research in therapeutic applications beyond oncology .
Materials Science
Fluorinated Building Blocks
As a fluorinated compound, 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one serves as a valuable building block in the synthesis of more complex organic molecules. Its unique properties can enhance the performance of materials in various applications, including electronics and coatings . The incorporation of fluorine atoms often leads to improved chemical stability and performance characteristics.
Agricultural Chemistry
Pesticide Development
The structural characteristics of 1,4-benzothiazines have led to their exploration as potential agrochemicals. Compounds based on this framework have been evaluated for their efficacy as pesticides or herbicides. The introduction of fluorine atoms can enhance the biological activity and selectivity of these compounds against target pests while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The 2H-1,4-benzothiazin-3(4H)-one core allows diverse substitutions at the 2-, 4-, and 7-positions, enabling tailored biological activity. Key comparisons include:
2.1.1. 2-Sulfanyl and 2-Alkyl Derivatives
- 2-(Phenylsulfanyl)-2H-1,4-benzothiazin-3(4H)-one (e.g., 5d, 6f) : These derivatives, synthesized via LDA-mediated cyclization, exhibit antitubercular and analgesic activities. The sulfanyl group enhances electrophilicity and may facilitate interactions with biological targets via hydrogen bonding or hydrophobic interactions .
- For instance, 7d showed moderate antifungal activity in preliminary screens .
2.1.2. Oxygen Analog: 2H-1,4-Benzoxazin-3(4H)-one
- Replacing sulfur with oxygen in the thiazine ring yields benzoxazinones, which display distinct antifungal profiles. For example, a benzoxazinone derivative exhibited 72% inhibition against Phytophthora cactorum at 20 mg/L, outperforming some sulfur-containing analogs . The reduced electron-withdrawing effect of oxygen may alter binding kinetics compared to benzothiazinones.
2.1.3. Fluoro-Substituted Derivatives
- NS6180 (4-[[3-(Trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) : This KCa3.1 channel inhibitor highlights the impact of trifluoromethyl groups on target affinity and pharmacokinetics. Fluorine’s electronegativity enhances binding to hydrophobic pockets in ion channels .
- 2,2-Difluoro Derivative: The difluoro substitution likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs. Fluorine’s inductive effect may also modulate the carbonyl group’s reactivity, influencing interactions with enzymes like MAO or DAAO .
Physicochemical Properties
- Lipophilicity : Fluorine substitutions (e.g., 2,2-difluoro) increase logP values compared to hydroxyl or sulfanyl groups, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorinated derivatives resist oxidative metabolism, prolonging half-life in vivo. For example, NS6180’s trifluoromethyl group contributes to its oral bioavailability .
- Solubility : Sulfanyl and hydroxyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas alkyl/fluoro analogs require formulation optimization .
Biological Activity
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one is a synthetic compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one is C7H4F2N2OS. Its structure features a benzothiazine core with two fluorine atoms at the 2-position, which may influence its reactivity and biological interactions.
Antibacterial Activity
Research indicates that derivatives of 1,4-benzothiazine compounds exhibit significant antibacterial properties. A study focused on designing bisamide derivatives of 1,4-benzothiazine-3-one demonstrated promising activity against Staphylococcus aureus, particularly through the inhibition of peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis . The study found that certain derivatives showed effective biofilm inhibition at low concentrations, which is crucial for preventing infections associated with medical devices.
Table 1: Antibacterial Activity of Benzothiazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 8bE | Staphylococcus aureus | 0.5 µg/mL | Inhibition of peptide deformylase |
| 8aC | E. coli | 1.0 µg/mL | Disruption of bacterial protein synthesis |
Antifungal Activity
The antifungal properties of benzothiazine derivatives have also been explored. A series of fluconazole analogs incorporating the benzothiazine moiety were synthesized and tested against various Candida strains. The results indicated that certain compounds exhibited potent antifungal activity, suggesting that modifications in the benzothiazine structure can enhance efficacy against fungal pathogens .
Table 2: Antifungal Activity Against Candida Strains
| Compound | Candida Strain | MIC (µg/mL) | Observations |
|---|---|---|---|
| 4a | Candida albicans | 0.25 | Strong inhibitor |
| 4i | Candida glabrata | 0.5 | Moderate inhibitor |
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been investigated in various studies. For instance, certain compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study examining the effects of benzothiazine derivatives on human cancer cell lines, several compounds demonstrated significant cytotoxicity at micromolar concentrations. The most promising analogs were further evaluated for their ability to induce apoptosis through caspase activation.
Q & A
Basic: What are the established synthetic routes for 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one, and what are their key reaction conditions?
Answer:
The synthesis typically involves nucleophilic substitution and cyclization steps. For example:
- Thioglycolic acid route : Fluorinated precursors (e.g., 6-fluoro-2H-1,4-benzothiazin-3(4H)-one) undergo nucleophilic displacement with thioglycolic acid to form thioether intermediates, followed by reductive cyclization (e.g., using NaH in DMF) to yield the benzothiazinone core. Yields range from 50–80% depending on substituents .
- Halogen substitution : Substitution of bromine or chlorine in benzothiazinone derivatives with fluorine via fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions at 80–100°C .
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioglycolic acid route | Thioglycolic acid, NaH, DMF, 50°C | 50–80 | |
| Halogen substitution | KF, 18-crown-6, DMF, 80–100°C | 60–75 |
Basic: How is the structural characterization of 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one performed?
Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- X-ray crystallography : Resolves fluorine substitution patterns and confirms the bicyclic structure. Monoclinic systems (e.g., space group P21/n) with hydrogen bonding (C–H···O) are common .
- NMR spectroscopy : NMR distinguishes between axial and equatorial fluorine atoms. NMR reveals coupling patterns (e.g., J ~20–25 Hz) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 257.04) and fragmentation pathways .
Basic: What biological activities have been reported for 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one derivatives?
Answer:
Key activities include:
- BK channel modulation : Fluorinated derivatives act as large-conductance calcium-activated potassium (BK) channel openers, with EC values in the low micromolar range. Stereoselectivity is critical, as (R)-enantiomers show higher potency .
- Antimicrobial activity : Derivatives with cyclopropylamino or trifluoromethyl groups inhibit Candida albicans (MIC: 2–8 µg/mL) via ergosterol biosynthesis disruption .
Advanced: How do substituents at the 2- and 6-positions influence the bioactivity of 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 2-Position : Bulky substituents (e.g., arylpiperazinylpropyl) enhance calmodulin antagonism (IC < 1 µM) but reduce calcium channel blocking activity .
- 6-Position : Electron-withdrawing groups (e.g., trifluoromethyl) improve antifungal potency by increasing membrane permeability .
Table 2: SAR of Selected Derivatives
| Substituent (Position) | Activity (IC or MIC) | Mechanism | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl) | IC = 0.8 µM (Calmodulin) | Competitive inhibition | |
| 6-Trifluoromethyl | MIC = 2 µg/mL (C. albicans) | Ergosterol disruption |
Advanced: What methodological challenges arise in resolving enantiomers of 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one, and how are they addressed?
Answer:
Challenges include low enantiomeric excess (ee) and overlapping spectral signals. Solutions:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA (90:10) mobile phase achieves >95% ee .
- Circular dichroism (CD) : Differentiates enantiomers by Cotton effects at 220–250 nm .
Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?
Answer:
X-ray data (e.g., a = 9.005 Å, β = 104.56°) confirm non-planar geometries due to fluorine’s electronegativity. Discrepancies in earlier DFT calculations (e.g., bond angles ±2°) are resolved by refining torsional parameters in SHELXL .
Advanced: What strategies optimize the yield of 2,2-difluoro derivatives in multi-step syntheses?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) for fluorination steps .
- Protecting groups : Use of tert-butyldimethylsilyl (TBDMS) ethers prevents side reactions during cyclization .
Advanced: How do in silico models predict the pharmacokinetic properties of 2,2-difluoro derivatives?
Answer:
Molecular docking (AutoDock Vina) and QSAR models highlight:
- LogP : Optimal range 2.5–3.5 for blood-brain barrier penetration.
- Hydrogen bond donors : ≤2 improves oral bioavailability .
Advanced: What analytical methods detect impurities in 2,2-difluoro-(2H)-1,4-benzothiazin-3(4H)-one?
Answer:
- HPLC-MS : Identifies chlorinated byproducts (e.g., 7-chloro-5-methyl analogues) with LOD < 0.1% .
- TGA-DSC : Detects residual solvents (e.g., DMF) during purity analysis .
Advanced: How do in vivo models validate the antihypertensive activity of 2,2-difluoro derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
